H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH
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Overview
Description
The compound H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH is a peptide consisting of ten amino acids: serine, serine, valine, valine, glycine, valine, tryptophan, tyrosine, and leucine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and reproducibility. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH can undergo various chemical reactions, including:
Oxidation: This can occur at amino acids like tryptophan and tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents can be used to introduce modifications at specific amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
Peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH have a wide range of scientific research applications:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their role in cellular processes and signaling pathways.
Medicine: Explored for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides like H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert their effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2: (Tirzepatide)
Uniqueness
The uniqueness of H-Ser-Ser-Val-Val-Gly-Val-Trp-Tyr-Leu-OH lies in its specific sequence and the resulting biological activities. Each peptide’s sequence determines its structure and function, making it distinct from other peptides with different sequences.
Properties
CAS No. |
199336-23-7 |
---|---|
Molecular Formula |
C49H72N10O13 |
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H72N10O13/c1-24(2)17-36(49(71)72)55-43(65)34(18-28-13-15-30(62)16-14-28)53-44(66)35(19-29-20-51-33-12-10-9-11-31(29)33)54-47(69)40(26(5)6)57-38(63)21-52-46(68)39(25(3)4)59-48(70)41(27(7)8)58-45(67)37(23-61)56-42(64)32(50)22-60/h9-16,20,24-27,32,34-37,39-41,51,60-62H,17-19,21-23,50H2,1-8H3,(H,52,68)(H,53,66)(H,54,69)(H,55,65)(H,56,64)(H,57,63)(H,58,67)(H,59,70)(H,71,72)/t32-,34-,35-,36-,37-,39-,40-,41-/m0/s1 |
InChI Key |
BRXULLDIDSTJCL-LBGNMUEASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
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